Dofequidar fumarate, also known as MS-209, is a synthetic quinoline derivative. [] It is classified as a multidrug resistance (MDR) modulating agent. [, ] In scientific research, Dofequidar is primarily used for its ability to reverse MDR in cancer cells, making them more susceptible to chemotherapy. [, ]
Mechanism of Action
Dofequidar functions by binding competitively to the drug-binding site of the transmembrane P-glycoprotein (P-gp) efflux pump, a key player in MDR. [, ] This binding allows Dofequidar to be transported out of cancer cells, similar to cytotoxic drugs, thereby blocking the efflux of these drugs from the cell. [] This blockage results in increased intracellular concentrations of the cytotoxic drugs, enhancing their cytotoxic effects. [] Additionally, Dofequidar inhibits the efflux of chemotherapeutic drugs and increases sensitivity to anticancer drugs in cancer stem-like side population (SP) cells. [] This effect is attributed to its ability to suppress the function of ABCG2/BCRP (Breast Cancer Resistance Protein), another transporter protein involved in MDR. []
Applications
Enhance Chemosensitivity: Dofequidar has shown promising results in preclinical studies for its ability to restore the sensitivity of MDR cancer cells to a range of chemotherapeutic agents, including docetaxel, vincristine, Adriamycin (doxorubicin), and vinblastine. []
Target Cancer Stem Cells: Dofequidar has demonstrated efficacy in sensitizing cancer stem-like SP cells to chemotherapeutic drugs in vitro and in vivo. [] In mouse models, Dofequidar combined with irinotecan (CPT-11) significantly reduced tumor growth originating from SP cells, highlighting its potential for targeting drug-resistant cancer stem cells. []
Improve Treatment Outcomes: A phase III clinical trial investigated Dofequidar in combination with cyclophosphamide, doxorubicin, and fluorouracil (CAF) for treating advanced or recurrent breast cancer. [] While the trial did not show a statistically significant improvement in overall response rate, there was a trend toward prolonged progression-free survival in the Dofequidar + CAF group, particularly in patients who were premenopausal, had not received prior therapy, and had stage IV disease with an intact primary tumor. []
Related Compounds
Docetaxel
Relevance: Dofequidar has been shown to overcome docetaxel resistance in multidrug-resistant (MDR) cancer cells. This resistance is often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that removes drugs from cells. Dofequidar acts as a P-gp inhibitor, preventing the efflux of docetaxel and restoring its cytotoxic effects. This synergistic effect has been observed in vitro at clinically achievable concentrations of dofequidar. [] This makes docetaxel particularly relevant to the study of dofequidar as a potential therapeutic strategy.
Vincristine
Relevance: Vincristine is a substrate for P-glycoprotein (P-gp), the efflux pump often implicated in multidrug resistance. Dofequidar, by inhibiting P-gp, has shown efficacy in reversing the MDR phenotype in cells exposed to vincristine, enhancing its cytotoxic effects. [, ] This shared mechanism of efflux and the potential for dofequidar to modulate vincristine resistance highlights their interconnected relevance.
Adriamycin (Doxorubicin)
Relevance: Dofequidar has been studied in combination with a chemotherapy regimen including doxorubicin (CAF) for treating advanced or recurrent breast cancer. The combination therapy showed a trend towards prolonged progression-free survival and a potential for improved overall response rates. [] Notably, dofequidar did not significantly affect the plasma concentration of doxorubicin, suggesting a lack of pharmacokinetic interaction. [] This clinical investigation of dofequidar and doxorubicin highlights their relevance in combination therapy approaches.
Etoposide (VP-16)
Relevance: Dofequidar restored chemosensitivity to etoposide (VP-16) in SBC-3/ADM multidrug-resistant cells in a dose-dependent manner, indicating its potential to overcome drug resistance. [] This observation suggests that dofequidar may enhance the effectiveness of etoposide in resistant cancers.
Irinotecan (CPT-11)
Relevance: Studies on dofequidar's impact on cancer stem cells, particularly those with high ABCG2/BCRP expression, showed that it enhanced the sensitivity of these cells to irinotecan in vitro and in vivo. This sensitization led to a significant reduction in tumor growth in models using side population (SP) cells, a subpopulation enriched for cancer stem cells. [] This research underscores the potential of dofequidar to improve treatment efficacy for cancers with high ABCG2/BCRP expression.
Mitoxantrone
Relevance: Dofequidar restored chemosensitivity to mitoxantrone in SBC-3/ADM multidrug-resistant cells. [] This finding suggests that dofequidar may be beneficial in overcoming mitoxantrone resistance, potentially expanding its therapeutic utility.
Fluorouracil (5-FU)
Relevance: Dofequidar was investigated in a clinical trial as a combination therapy with cyclophosphamide, doxorubicin, and fluorouracil (CAF) for advanced or recurrent breast cancer. [] While the combination therapy did not reach statistical significance for the primary endpoint, it showed a trend towards improved outcomes, particularly in specific patient subgroups. [] This trial highlights the clinical exploration of dofequidar alongside fluorouracil-containing regimens.
Cyclophosphamide
Relevance: Like fluorouracil, cyclophosphamide was part of the CAF regimen investigated in combination with dofequidar for advanced or recurrent breast cancer. [] This trial, while not demonstrating definitive efficacy, emphasizes the clinical relevance of exploring dofequidar alongside existing chemotherapy agents like cyclophosphamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dofequidar fumarate(MS-209 fumarate), an orally active quinoline compound, has been reported to overcome MDR by inhibiting ABCB1/P-gp, ABCC1/MDR-associated protein 1, or both.IC50 value:Target: P-gpin vitro: MS-209 at 3 microM effectively overcame docetaxel resistance in MDR cancer cells, and this concentration was achieved in blood plasma for > 7 h without serious toxicity [1]. MS-209 restored chemosensitivity of SBC-3 / ADM cells to VP-16, ADM, and VCR in a dose-dependent manner in vitro [2]. dofequidar inhibits the efflux of chemotherapeutic drugs and increases the sensitivity to anticancer drugs in CSC-like side population (SP) cells isolated from various cancer cell lines. Dofequidar treatment greatly reduced the cell number in the SP fraction [3]. In 4-1St cells, which are extremely resistant to ADM and VCR, MS-209 at a concentration of 3 microM enhanced the cytotoxicity of ADM and VCR, 88- and 350-fold, respectively [4].in vivo: Treatment with docetaxel alone at the maximal tolerated dose (MTD) showed an apparent antitumor activity to an intrinsically resistant HCT-15 tumor xenograft, and MS-209 additionally potentiated the antitumor activity of docetaxel. Against a MCF-7/ADM tumor xenograft expressing larger amounts of P-gp, docetaxel alone at the MTD showed no antitumor activity, whereas the MTD of docetaxel combined with MS-209 greatly reduced MCF-7/ADM tumor growth [1]. Intravenous injection with SBC-3 or SBC-3 / ADM cells produced metastatic colonies in the liver, kidneys and lymph nodes in natural killer (NK) cell-depleted severe combined immunodeficiency (SCID) mice, though SBC-3 / ADM cells more rapidly produced metastases than did SBC-3 cells. Treatment with VP-16 and ADM reduced metastasis formation by SBC-3 cells, whereas the same treatment did not affect metastasis by SBC-3 / ADM cells. Although MS-209 alone had no effect on metastasis by SBC-3 or SBC-3 / ADM cells, combined use of MS-209 with VP-16 or ADM resulted in marked inhibition of metastasis formation by SBC-3 / ADM cells to multiple organs [2].
2-PMAP is an inhibitor of the production of amyloid precursor protein (APP) and amyloid-β (Aβ) secretion. It reduces levels of APP and its intracellular C-terminal fragments α-CTF and β-CTF in CHO APP751SW cells when used at a concentration of 10 μM. 2-PMAP also reduces secretion of Aβ (1-40) and Aβ (1-42) by 88.6 and 84.9%, respectively, in CHO APP751SW cells when used at a concentration of 50 μM without inducing cellular toxicity. In vivo, 2-PMAP reduces brain levels of full-length APP, α-CTF and β-CTF, and soluble Aβ (1-40) and Aβ (1-42) in the APPSWPS1dE9 transgenic mouse model of Alzheimer's disease. It also improves novel object memory as well as spatial memory in the radial arm maze in APPSWPS1dE9 transgenic mice. Novel modulator of amyloid precursor protein expression, reducing β-amyloid deposition ARN2966 is a potent post-transcriptional modulator of APP expression; reduces expression of APP with resultant lower production of Aβ. IC50 value:Target: AβThis potent post-transcriptional modulation of APP expression differs from other mechanisms such as inhibition of secretases. Secretase inhibitors have been pursued as disease modifying strategies by a number of pharmaceutical firms but they have encountered numerous setbacks during clinical development. ARN2966 is non toxic, orally absorbable, blood-brain-barrier penetrable, and effective in vitro and in vivo.
Endoxifen, also known as N-desmethyl-4-hydroxytamoxifen, is a chemical that is under development for estrogen receptor-positive breast cancer. It is also being evaluated as an antipsychotic for treatment of mania and other psychotic disorders. Endoxifen is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group. It is an active metabolite of tamoxifen and has been found to be effective in patients that have failed previous hormonal therapies (tamoxifen, aromatase inhibitors, and fulvestrant). The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce afimoxifene (4-hydroxytamoxifen) and endoxifen.
R788 (Fostamatinib) disodium, a prodrug of the active metabolite R406, is a potent Syk inhibitor with IC50 of 41 nM. in vitro: R788 is a methylene phosphate prodrug of R406, which can be rapidly converted to R406 in vivo. R406 (in vitro active form of R788) selectively inhibits Syk-dependent signaling with EC50 values ranging from 33 nM to 171 nM, more potently than Syk-independent pathways in different cells [1]. R406 inhibits cellular proliferation of a variety of diffuse large B-cell lymphoma (DLBCL) cell lines with EC50 values ranging from 0.8 μM to 8.1 μM [2]. R406 treatment reduces basal phosphorylation of BLNK, Akt, glycogen synthase kinase-3 (GSK-3), forkhead box O (FOXO) and ERK not only in cells with high (TCL-002) but also in cells with low levels of phosphorylated Syk (TCL1-551). In addition, R406 completely inhibits the anti-IgM induced Bcr signal in TCL1 leukemias. Despite the higher levels of constitutively active Syk in TCL1 leukemias, R406 is not selectively cytotoxic to the leukemic cells [3]. in vivo: R788 effectively inhibits BCR signaling in vivo, resulting in reduced proliferation and survival of the malignant B cells and significantly prolonged survival of the treated animals [3].
Vapreotide is a cyclic octapeptide analogue of native somatostatin (a 14-amino acid peptide). Vapreotide is produced by amino acid substitution along the peptide chain of somatostatin. Although the exact mechanisms of action of somatostatin and its analogues in variceal bleeding are not known, this class of agents appears to decrease splanchnic blood flow by inhibiting the release of vasodilatory peptides, such as glucagon, vasoactive intestinal polypeptide, calcitonin gene-related peptide and substance P. Vapreotide is less active for inhibiting insulin and glucagon release in vivo, and was shown to possess significant antitumor activity in animal models. Despite its many potential uses, the clinical applications of vapreotide are limited by the necessity of continuous intravenous infusions. Compared with octreotide, vapreotide was significantly more potent on inhibition of growth hormone (GH) release by rat anterior pituitary cells in vitro and on inhibition of GH release in cultures of human GH-secreting pituitary adenomas.
Valbenazine is an inhibitor of vesicular monoamine transporter 2 (VMAT2; Kis = 110 and 150 nM in rat striatum homogenates and human platelets, respectively). It is selective for VMAT2 over a panel of 80 receptors, transporters, and ion channels, including the serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT2A, and 5-HT2B and dopamine D1 and D2 receptors. Valbenazine induces ptosis in rats, indicating norepinephrine depletion. Formulations containing valbenazine have been used in the treatment of tardive dyskinesia. The vesicular monoamine transporter type 2 (VMAT2) inhibitors are agents that cause a depletion of neuroactive peptides such as dopamine in nerve terminals and are used to treat chorea due to neurodegenerative diseases (such as Huntington chorea) or dyskinesias due to neuroleptic medications (tardive dyskinesia). As of 2019, three VMAT2 inhibitors have become available in the United States for management of dyskinesia syndromes, each with a somewhat different spectrum of approved indications: tetrabenazine (Xenazine and generics: 2008), deutetrabenazine (Austedo: 2017) and valbenazine (Ingressa: 2017). The VMAT2 inihibitors have not been associated with serum enzyme elevations during therapy or linked to instances of clinically apparent liver injury, but they have had limited general clinical use. Valbenazine (development name NBI-98854) has been used in trials studying the treatment and basic science of Tourette Syndrome and Tardive Dyskinesia. In April, 2017, valbenazine was approved by the FDA (as Ingrezza) as the first and only approved treatment for adults with Tardive Dyskinesia (TD).